LY 274614

Descripción

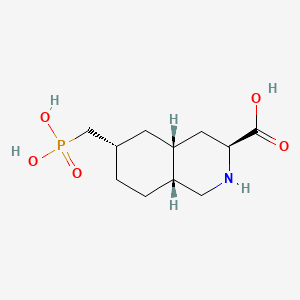

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIRHCNEGQQBOY-QEYWKRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929264, DTXSID101336227 | |

| Record name | LY 274614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 235959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-06-8, 136109-04-1 | |

| Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 274614 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 235959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 274614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 235959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-235959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY274614

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is centered on its interaction with the glutamate binding site on the NMDA receptor complex. This guide provides a comprehensive overview of the molecular interactions, quantitative pharmacological data, and the experimental methodologies used to elucidate the mechanism of action of LY274614 and its active enantiomer, LY235959.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

LY274614, and more specifically its active isomer LY235959, functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. Unlike non-competitive antagonists that block the ion channel, LY235959 directly competes with the endogenous agonist, glutamate, for binding to the GluN2 subunit of the NMDA receptor. This competitive binding prevents the conformational change required for receptor activation and subsequent ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions into the neuron. This action effectively dampens excessive glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders.

Signaling Pathway

The binding of LY235959 to the glutamate site on the NMDA receptor prevents the glutamate-induced activation of the receptor. This blockade inhibits the downstream signaling cascades that are typically initiated by calcium influx through the NMDA receptor channel. These cascades include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK signaling pathway, which are crucial for synaptic plasticity and neuronal survival. By preventing the over-activation of these pathways, LY274614 can mitigate excitotoxicity, a key factor in neurodegenerative processes.

Quantitative Data

The pharmacological activity of LY274614 and its active isomer LY235959 has been quantified through various in vitro and in vivo studies.

In Vitro Binding and Functional Data

| Parameter | Value | Description | Reference |

| Association Rate Constant (kon) | 1.1 x 106 M-1s-1 | The rate at which LY235959 binds to the NMDA receptor. | [1] |

| Dissociation Rate Constant (koff) | 0.2 s-1 | The rate at which LY235959 unbinds from the NMDA receptor. | [1] |

It is important to note that the equilibrium dissociation constants (Ki) derived from these voltage-clamp experiments showed a good correlation with Ki estimates from radioligand competition studies.[1]

In Vivo Efficacy

The in vivo effects of LY274614 and LY235959 have been demonstrated in various animal models.

| Animal Model | Species | Compound | Dose | Effect | Reference |

| Morphine Tolerance | Rat | LY235959 | 1, 3, 10 mg/kg (co-administered with morphine) | Prevented the development of morphine tolerance. | |

| Hyperalgesia (Formalin Test) | Rat | LY235959 | 0.001 nmol (intrathecal) | Significantly reduced Phase 2 flinching by about 80%. | |

| Hyperalgesia (Formalin Test) | Rat | LY235959 | 20 mmol/kg (subcutaneous) | Reduced Phase 2 flinching by 30%. |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of LY274614.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow through the NMDA receptor channel and the effect of antagonists.

Methodology:

-

Cell Preparation: Primary neurons (e.g., from mouse hippocampus) are cultured or acutely dissociated.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.

-

Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal." A subsequent pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a constant value (e.g., -70 mV) using a patch-clamp amplifier.

-

Drug Application: A baseline NMDA receptor-mediated current is established by applying NMDA and its co-agonist, glycine. LY235959 is then co-applied at various concentrations to measure its inhibitory effect on the current.

-

Data Analysis: The rates of onset and offset of the block are analyzed to determine the association (kon) and dissociation (koff) rate constants.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and the cell membranes containing the NMDA receptors are isolated by centrifugation.

-

Assay Setup: The membrane preparation is incubated with a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test compound (LY235959).

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of LY235959 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Formalin-Induced Nociception Assay (Formalin Test)

This in vivo model is used to assess the analgesic properties of compounds in response to a persistent chemical stimulus.

Methodology:

-

Animal Acclimation: Rats are acclimated to the testing environment to minimize stress-induced variability.

-

Compound Administration: LY235959 is administered via the desired route (e.g., intrathecal or subcutaneous) at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the rat's hind paw.

-

Behavioral Observation: The animal's nociceptive behaviors (e.g., flinching, licking, and biting of the injected paw) are observed and quantified over a set period (e.g., 60 minutes). The observation period is typically divided into two phases: Phase 1 (0-5 minutes, acute nociceptive response) and Phase 2 (15-60 minutes, inflammatory pain response).

-

Data Analysis: The duration or frequency of the nociceptive behaviors in the drug-treated group is compared to a vehicle-treated control group to determine the analgesic effect.

Conclusion

LY274614, through its active isomer LY235959, exerts its pharmacological effects as a competitive antagonist at the NMDA receptor. The quantitative data from electrophysiological and in vivo studies confirm its potent and selective action. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this and other NMDA receptor modulators. The information presented here is intended to support researchers and drug development professionals in their efforts to advance the field of neuropharmacology.

References

A Comprehensive Technical Guide to LY 274614: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 274614 is a potent, orally active, and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Huntington's disease. Consequently, NMDA receptor antagonists have been a focal point of therapeutic development. This compound emerged as a structurally novel and potent competitive antagonist with promising neuroprotective properties. This guide delves into the core pharmacological and experimental aspects of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This action prevents the endogenous agonist, glutamate, from binding and activating the receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) that mediates excitotoxicity and neuronal damage.

Figure 1: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the NMDA receptor and its effects in various experimental models.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Value | Radioligand | Tissue Source | Reference |

| IC₅₀ | 58.8 ± 10.3 nM | [³H]CGS 19755 | Rat Cortical Membranes | [1] |

| Selectivity | No appreciable affinity at [³H]AMPA or [³H]kainate receptor sites up to 10,000 nM | [³H]AMPA, [³H]Kainate | Rat Cortical Membranes | [1] |

Table 2: In Vivo Efficacy and Dosing

| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| NMDA-induced Convulsions | Neonatal Rat | i.p. or p.o. | Potent antagonism | Prevention of convulsions | [1] |

| NMDA-induced Lethality | Mouse | i.p. or p.o. | Potent antagonism | Prevention of lethality | [1] |

| Quinolinate-induced Neurodegeneration | Adult Rat | i.p. | 2.5 - 20 mg/kg | Prevention of choline acetyltransferase activity loss | [1] |

| Attenuation of Morphine Tolerance | Mouse | s.c. infusion or i.p. | 24 mg/kg/24h (infusion) or 6 mg/kg (i.p.) | Attenuation of analgesic tolerance |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

[³H]CGS 19755 Competitive Binding Assay

This protocol outlines the procedure for determining the binding affinity of a test compound, such as this compound, for the NMDA receptor.

Figure 2: Workflow for the [³H]CGS 19755 competitive binding assay.

Materials:

-

Rat cortical membranes

-

[³H]CGS 19755

-

This compound (or other test compounds)

-

50 mM Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Rat cortical tissue is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing synaptic membranes is washed and resuspended in fresh buffer.

-

Assay Incubation: A fixed concentration of [³H]CGS 19755 is incubated with the membrane preparation in the presence of varying concentrations of this compound. Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of a known NMDA receptor ligand.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.

In Vivo Quinolinate-Induced Neurotoxicity Model

This protocol describes an in vivo model used to assess the neuroprotective effects of this compound against excitotoxicity.

Figure 3: Experimental workflow for the quinolinate-induced neurotoxicity model.

Animals:

-

Adult male rats

Materials:

-

Quinolinate

-

This compound

-

Stereotaxic apparatus

-

Reagents for histological and biochemical analysis

Procedure:

-

Animal Groups: Animals are divided into control and treatment groups.

-

Drug Administration: this compound or a vehicle is administered (e.g., intraperitoneally) at specified doses.

-

Induction of Neurotoxicity: Following a pretreatment period, animals are anesthetized and placed in a stereotaxic frame. Quinolinate is injected directly into a specific brain region (e.g., the striatum) to induce excitotoxic lesions.

-

Post-operative Care and Survival: Animals are allowed to recover and are monitored for a set period.

-

Neuroprotective Assessment: At the end of the survival period, animals are euthanized, and their brains are processed for histological analysis to assess the extent of neuronal damage and for biochemical assays to measure markers of neuronal function, such as choline acetyltransferase activity.

Schild Analysis for Competitive Antagonism

Schild analysis is a pharmacological method used to determine the dissociation constant (Kᵢ) of a competitive antagonist. It involves measuring the parallel rightward shift of an agonist's dose-response curve in the presence of increasing concentrations of the antagonist.

References

LY274614: A Technical Guide to its Glutamate Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. As a member of the decahydroisoquinoline class of compounds, LY274614 has been a valuable research tool for elucidating the physiological and pathological roles of the NMDA receptor. This document provides a comprehensive overview of the glutamate receptor antagonist activity of LY274614, including its binding affinity, in vivo efficacy, and the experimental protocols used to characterize its pharmacological profile. LY235959 is the active isomer of LY274614, which is a racemic mixture.

Mechanism of Action

LY274614 exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This action prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the opening of the ion channel and the subsequent influx of calcium ions. This blockade of NMDA receptor activation underlies its observed anticonvulsant and neuroprotective properties. The phosphono derivative LY 274614 was the most potent in a series of compounds with a decahydroisoquinoline ring structure.

dot

Navigating the Nuances of Neuroactive Compounds: A Technical Guide to LY 274614 and the Synthesis of Zosuquidar

An important clarification: The initial query for the structure and synthesis of LY 274614 has revealed a common point of confusion with another compound, Zosuquidar (LY335979). This guide will first provide a detailed overview of the available technical information for this compound, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Subsequently, it will delineate the comprehensive synthesis of Zosuquidar, a P-glycoprotein inhibitor, to address the potential ambiguity in the original request.

Part 1: this compound - A Competitive NMDA Receptor Antagonist

This compound is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. Its investigation has primarily focused on its potential neuroprotective effects.

Chemical Structure and Properties

Below are the key chemical identifiers for this compound.

| Property | Value |

| Chemical Formula | C₁₁H₂₀NO₅P |

| CAS Number | 136109-04-1 |

| Molecular Weight | 277.25 g/mol |

| SMILES | O=C(O)[C@H]1NC[C@@]2(CC--INVALID-LINK--CP(O)(O)=O)[H] |

Biological Activity and Quantitative Data

This compound demonstrates high affinity for the NMDA receptor and has been shown to be effective in various preclinical models of neurological disorders.

| Assay | Result | Reference |

| [³H]CGS19755 binding displacement (IC₅₀) | 58.8 ± 10.3 nM | [1] |

| Antagonism of NMDA-induced convulsions in neonatal rats | Potent and selective | [1] |

| Antagonism of NMDA-induced lethality in mice | Potent and selective | [1] |

| Neuroprotection against intrastriatal NMDA infusion in rats (2.5 to 20 mg/kg i.p.) | Effective | [1] |

| Neuroprotection against intrastriatal quinolinate infusion in rats | Effective | [1] |

Experimental Protocols

[³H]CGS19755 Binding Assay (Summarized from[1])

-

Objective: To determine the binding affinity of this compound to the NMDA receptor.

-

Method:

-

Prepare synaptic plasma membranes from rat forebrains.

-

Incubate the membranes with the radioligand [³H]CGS19755 and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the specific binding of [³H]CGS19755.

-

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a competitive NMDA receptor antagonist.

Mechanism of this compound as a competitive NMDA receptor antagonist.

Part 2: Zosuquidar (LY335979) - A P-glycoprotein Inhibitor

Zosuquidar is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. While its development was discontinued, its synthesis is well-documented.

Synthesis of Zosuquidar

The synthesis of Zosuquidar is a multi-step process involving the preparation of two key intermediates followed by their condensation.

Experimental Protocol for the Synthesis of Zosuquidar

The following protocol is a summary of the synthetic route described in the literature.

Step 1: Synthesis of the Dibenzosuberone Intermediate

-

Cyclopropanation: Treat dibenzosuberone with a difluorocarbene source to form the corresponding difluorocyclopropane derivative.

-

Reduction: Reduce the ketone functionality to a hydroxyl group using a suitable reducing agent like sodium borohydride.

-

Halogenation: Convert the alcohol to a bromide using an acid such as hydrobromic acid.

-

Piperazine Formation: Displace the bromide with pyrazine, followed by reduction of the resulting pyridinium salt to the piperazine derivative.

Step 2: Synthesis of the Quinoline Intermediate

-

Epoxidation: React 5-hydroxyquinoline with an appropriate epoxide-forming reagent, such as (R)-glycidyl nosylate, to yield (R)-1-(5-quinolinyloxy)-2,3-epoxypropane.

Step 3: Condensation

-

Final Coupling: Condense the piperazine-derivatized dibenzosuberane with the epoxy quinoline intermediate to yield Zosuquidar.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for Zosuquidar.

Synthetic workflow for Zosuquidar (LY335979).

References

An In-Depth Technical Guide to the Preclinical Profile of LY274614: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY274614 is a potent, selective, and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Developed by Eli Lilly and Company, it belongs to the isoquinoline class of small molecules and was investigated for its potential as a neuroprotective and antiepileptic agent. Due to its mechanism of action, LY274614 was explored in preclinical models of neurological disorders where excessive glutamate excitotoxicity is implicated, such as epilepsy and neurodegenerative diseases. Although its clinical development was discontinued, the preclinical data available for LY274614 and its analogs provide valuable insights into the pharmacology of competitive NMDA receptor antagonists.

This technical guide provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of LY274614, based on available preclinical data. It includes detailed experimental protocols, summaries of quantitative data, and visualizations of relevant biological pathways to serve as a resource for researchers in neuroscience and drug development.

Pharmacodynamics

LY274614 exerts its pharmacological effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action blocks the influx of calcium ions (Ca²⁺) through the receptor's ion channel, thereby attenuating excessive neuronal excitation and preventing excitotoxic cell death.

Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of LY274614.

| Parameter | Value | Species/System | Experimental Model |

| IC₅₀ | 58.8 ± 10.3 nM | Rat | [³H]CGS19755 competitive binding assay |

| Neuroprotection | ED₅₀: 2.5 - 20 mg/kg (i.p.) | Rat | NMDA- or quinolinate-induced neurodegeneration |

| Anti-convulsant | Effective Dose | Neonatal Rat | NMDA-induced convulsions |

| Analgesia | 6 mg/kg (i.p.) & 24 mg/kg/24h (infusion) | Mouse | Attenuation of morphine tolerance |

Signaling Pathways

The primary signaling pathway affected by LY274614 is the glutamate-NMDA receptor signaling cascade. By blocking the NMDA receptor, LY274614 prevents the downstream activation of multiple intracellular pathways implicated in both normal synaptic plasticity and pathological excitotoxicity.

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of LY274614

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data available for LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The primary focus is on its active isomer, LY235959, for which the majority of the pharmacological data has been published. This document summarizes the in vitro and in vivo effects of LY235959, presenting quantitative data in structured tables for clarity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its mechanism of action and experimental design. Development of LY274614 was reportedly discontinued in the early 2000s; however, the data on its active isomer remains a valuable reference for the study of competitive NMDA receptor antagonism.

Introduction

LY274614 is a decahydroisoquinoline derivative that acts as a potent and selective competitive antagonist of the NMDA receptor. Its pharmacological activity is primarily attributed to its active enantiomer, LY235959. As a competitive antagonist, LY235959 vies with the endogenous agonist glutamate for the binding site on the GluN2 subunit of the NMDA receptor. By preventing glutamate binding, it inhibits the opening of the ion channel, thereby blocking the influx of calcium and sodium ions that mediate the receptor's excitatory effects.

The overactivation of NMDA receptors is implicated in a variety of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a significant focus of drug discovery efforts aimed at mitigating the excitotoxic neuronal damage associated with these disorders. This guide serves to consolidate the available preclinical data for LY235959, providing a technical resource for researchers in the field.

In Vitro Effects

The in vitro activity of LY235959 has been characterized through receptor binding assays and functional assessments of NMDA receptor inhibition.

Quantitative Data: In Vitro Effects

| Parameter | Value | Assay Conditions | Reference |

| Binding Kinetics to NMDA Receptor | |||

| Association Rate (kon) | 1.1 x 106 M-1s-1 | Voltage clamp in mouse hippocampal neurons | [1] |

| Dissociation Rate (koff) | 0.2 s-1 | Voltage clamp in mouse hippocampal neurons | [1] |

| Functional Antagonism | |||

| IC50 (NMDA-induced current inhibition) | Data not available for LY235959. Representative value for a potent competitive NMDA receptor antagonist (CGP 39551) is 0.8 µM. | Whole-cell patch-clamp recording in cultured rat cortical neurons. |

Disclaimer: Specific IC50 data for LY235959 in functional assays was not available in the public domain. The provided value is representative of a structurally related and potent competitive NMDA receptor antagonist to offer context.

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Membrane Preparation: Rat cortical membranes (a rich source of NMDA receptors).

-

Radioligand: [3H]-CGP 39653 (a potent competitive NMDA receptor antagonist).

-

Test Compound: LY235959.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.

-

Assay Setup: In triplicate, prepare tubes for total binding (assay buffer only), non-specific binding (containing a high concentration of a non-labeled competitor, e.g., 1 mM L-glutamate), and experimental binding (containing various concentrations of LY235959).

-

Incubation: Add the membrane preparation (approximately 100-200 µg of protein) and the radioligand (at a concentration close to its Kd) to all tubes. Incubate at 4°C for 40 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of LY235959 from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

References

An In-Depth Technical Guide on the Neuroprotective Properties of LY274614

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY274614 is a structurally novel, systemically active, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the core pharmacological data, detailed experimental methodologies, and the underlying signaling pathways associated with the neuroprotective effects of LY274614. The information is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Core Pharmacological Data

LY274614 exhibits a high affinity and selectivity for the NMDA receptor, a key player in the pathophysiology of excitotoxic neuronal injury. The quantitative data from preclinical studies are summarized below, highlighting its potency and specificity.

Table 1: In Vitro Receptor Binding Profile of LY274614

| Radioligand | Receptor Site | Test Compound | IC₅₀ (nM) |

| [³H]CGS19755 | NMDA | LY274614 | 58.8 ± 10.3[1] |

| [³H]AMPA | AMPA | LY274614 | > 10,000[1] |

| [³H]Kainate | Kainate | LY274614 | > 10,000[1] |

IC₅₀ represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Table 2: In Vivo Neuroprotective Efficacy of LY274614 in Rodent Models of Excitotoxicity

| Animal Model | Neurotoxin | Administration Route of LY274614 | Effective Dose Range (mg/kg) | Neuroprotective Outcome |

| Adult Rat | Intrastriatal NMDA | Intraperitoneal (i.p.) | 2.5 - 20[1] | Prevention of the loss of choline acetyltransferase activity[1] |

| Adult Rat | Intrastriatal Quinolinic Acid | Intraperitoneal (i.p.) | 2.5 - 20[1] | Prevention of the loss of choline acetyltransferase activity[1] |

| Neonatal Rat | NMDA-induced convulsions | Intraperitoneal (i.p.) & Oral (p.o.) | Not specified | Potent and selective antagonism of convulsions[1] |

| Mouse | NMDA-induced lethality | Intraperitoneal (i.p.) & Oral (p.o.) | Not specified | Potent and selective antagonism of lethality[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of LY274614's neuroprotective properties.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is based on the displacement of the selective NMDA receptor antagonist [³H]CGS19755.

Materials:

-

Rat brain tissue (hippocampus or cortex)

-

[³H]CGS19755 (specific activity ~50-80 Ci/mmol)

-

LY274614 and other test compounds

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the crude synaptic membranes, is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: In a final volume of 1 mL, incubate the brain membranes (100-200 µg of protein) with 2-5 nM [³H]CGS19755 and varying concentrations of LY274614 for 60 minutes at 4°C.

-

Determination of Non-specific Binding: A parallel set of tubes containing a high concentration of a non-labeled NMDA antagonist (e.g., 10 µM CGS19755) is included to determine non-specific binding.

-

Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

In Vivo Model of Excitotoxic Neurodegeneration

This protocol describes the induction of neurodegeneration in rats via intrastriatal injection of an NMDA receptor agonist.

Animals:

-

Adult male Sprague-Dawley rats (250-300g)

Materials:

-

LY274614

-

N-methyl-D-aspartate (NMDA) or Quinolinic Acid

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Hamilton syringe (10 µL)

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rats and secure them in a stereotaxic frame. Shave and clean the scalp, and make a midline incision to expose the skull.

-

Craniotomy: Drill a small burr hole over the target brain region (striatum) at specific stereotaxic coordinates (e.g., relative to bregma: Anterior/Posterior +1.0 mm; Medial/Lateral ±2.5 mm; Dorsal/Ventral -4.5 mm).

-

Intrastriatal Injection: Slowly infuse 0.5 µL of NMDA (e.g., 20 nmol) or quinolinic acid into the striatum using a Hamilton syringe over a period of 2 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

-

Drug Administration: Administer LY274614 (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.) or vehicle at a specified time point before or after the neurotoxin injection.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

-

Tissue Collection and Analysis: After a survival period of 7 days, euthanize the animals and dissect the brains. The striatal tissue is then processed for biochemical analysis.

Choline Acetyltransferase (ChAT) Activity Assay

This colorimetric assay is used to quantify the extent of cholinergic neuron damage.

Materials:

-

Striatal tissue homogenates

-

Acetyl-CoA

-

Choline chloride

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize the dissected striatal tissue in ice-cold phosphate buffer. Centrifuge the homogenate and use the supernatant for the assay.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, choline chloride, and acetyl-CoA.

-

Enzymatic Reaction: Initiate the reaction by adding the tissue supernatant to the reaction mixture. Incubate at 37°C for 30 minutes. The ChAT in the sample will catalyze the transfer of the acetyl group from acetyl-CoA to choline, forming acetylcholine and Coenzyme A (CoA).

-

Color Development: Stop the reaction and add DTNB. The free sulfhydryl group of the generated CoA will react with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

-

Measurement: Measure the absorbance of the yellow product at 412 nm using a spectrophotometer.

-

Quantification: The ChAT activity is proportional to the rate of color formation and is expressed as nmol of product formed per minute per milligram of protein.

Signaling Pathways and Experimental Workflows

The neuroprotective effect of LY274614 is primarily mediated through the competitive antagonism of the NMDA receptor, thereby preventing the downstream cascade of excitotoxic events.

NMDA Receptor-Mediated Excitotoxicity Pathway

Excessive glutamate release, often occurring during pathological conditions such as ischemia, leads to the overactivation of NMDA receptors. This results in a massive influx of Ca²⁺ into the neuron, triggering a cascade of detrimental downstream events including the activation of proteases (e.g., calpains), lipases, and nitric oxide synthase (nNOS), as well as mitochondrial dysfunction and the generation of reactive oxygen species (ROS). These processes ultimately lead to neuronal damage and death.

Caption: NMDA Receptor-Mediated Excitotoxicity and the inhibitory action of LY274614.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram illustrates the logical flow of an in vivo experiment designed to assess the neuroprotective efficacy of LY274614.

Caption: Workflow for assessing the in vivo neuroprotective effects of LY274614.

Conclusion

LY274614 is a potent and selective competitive NMDA receptor antagonist with demonstrated neuroprotective effects in preclinical models of excitotoxicity. Its ability to prevent the downstream cascade of neuronal injury initiated by excessive NMDA receptor activation underscores its potential as a therapeutic agent for neurological disorders where excitotoxicity plays a significant pathological role. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this area.

References

The Discovery and Developmental Saga of LY274614: A Potent NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY274614, and its more pharmacologically active isomer LY235959, represent a significant chapter in the exploration of N-methyl-D-aspartate (NMDA) receptor antagonists for therapeutic intervention in neurological disorders. Developed by scientists at Eli Lilly and Company, this decahydroisoquinoline derivative was a potent and selective competitive antagonist at the glutamate binding site of the NMDA receptor. Its journey from synthesis to preclinical evaluation provided valuable insights into the role of NMDA receptors in excitotoxicity, pain perception, and opioid tolerance. Although its clinical development for conditions such as epilepsy, Alzheimer's disease, and Huntington's disease was discontinued in the early 2000s, the scientific legacy of LY274614 and LY235959 continues to inform the field of neuropharmacology. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to LY274614.

Discovery and History

A key figure associated with Eli Lilly's glutamate receptor research during this period was Dr. David Lodge, who played a significant role in the company's neuroscience program and the development of glutamate receptor-targeted therapies. The research on LY274614 and its active isomer, LY235959, was part of a concerted effort to develop neuroprotective agents.

Ultimately, the development of LY274614 for several neurological indications was halted around October 2000.[1] The reasons for the discontinuation of its clinical development are not extensively detailed in public records but can often be attributed to a variety of factors including, but not limited to, suboptimal efficacy, adverse effects, or unfavorable pharmacokinetic profiles in human subjects.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

LY235959, the active enantiomer of LY274614, functions as a selective and competitive antagonist at the glutamate binding site on the NMDA receptor.[2] This mechanism is distinct from non-competitive antagonists that block the ion channel itself. By competing with the endogenous agonist glutamate, LY235959 reduces the frequency of NMDA receptor channel opening, thereby attenuating the influx of calcium ions (Ca2+) into the neuron. This reduction in Ca2+ influx is the basis for its neuroprotective and anticonvulsant properties, as excessive Ca2+ entry is a key trigger for excitotoxic cell death. The selectivity for the NMDA receptor over other glutamate receptors, such as AMPA and kainate receptors, was a significant attribute of this compound.

Figure 1: Competitive antagonism of LY235959 at the NMDA receptor.

Quantitative Data

The pharmacological profile of LY235959 has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| Association Rate (kon) | 1.1 x 106 M-1s-1 | --INVALID-LINK-- |

| Dissociation Rate (koff) | 0.2 s-1 | --INVALID-LINK-- |

| Table 1: Binding Kinetics of LY235959 at the NMDA Receptor |

Experimental Protocols

Enantioselective Synthesis of LY235959

A detailed enantioselective synthesis of LY235959 was developed by researchers at Eli Lilly. The synthesis is a multi-step process starting from simple chiral precursors.

Figure 2: Simplified workflow for the synthesis of LY235959.

A detailed protocol for the synthesis can be found in the chemical literature. The process involves the construction of the cis-fused decahydroisoquinoline ring system with precise stereochemical control, followed by the introduction of the phosphonomethyl group, which is crucial for its antagonist activity.

NMDA Receptor Binding Assay

The affinity and kinetics of LY235959 for the NMDA receptor were likely determined using radioligand binding assays. A typical protocol would involve:

-

Membrane Preparation: Homogenization of rat brain tissue (e.g., cortex or hippocampus) to isolate cell membranes rich in NMDA receptors.

-

Incubation: Incubation of the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS 19755) in the presence of varying concentrations of LY235959.

-

Separation: Separation of bound and free radioligand by rapid filtration.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the IC50 (concentration of LY235959 that inhibits 50% of the specific binding of the radioligand) and subsequent determination of the Ki (inhibitory constant).

Figure 3: Experimental workflow for an NMDA receptor binding assay.

In Vivo Models

The anticonvulsant and neuroprotective effects of LY235959 were evaluated in various animal models. For example, its ability to protect against seizures induced by NMDA administration or in models of epilepsy would have been a key component of its preclinical assessment. Similarly, its neuroprotective efficacy would have been tested in models of focal ischemia (stroke).

Conclusion

LY274614 and its active isomer LY235959 were the products of a focused drug discovery effort at Eli Lilly to develop potent and selective NMDA receptor antagonists. While these compounds did not ultimately reach the market, the research surrounding them contributed significantly to our understanding of the pharmacology of the NMDA receptor and its role in neurological disorders. The detailed characterization of their mechanism of action, binding kinetics, and in vivo effects provided a valuable foundation for the continued development of glutamate-modulating therapies. The story of LY274614 serves as a testament to the intricate and often challenging path of drug discovery and development in the neurosciences.

References

An In-depth Technical Guide to LY235959: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY235959, the active (-)-enantiomer of the racemic mixture LY274614, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and significant findings from key preclinical studies. The document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in neuropharmacology.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. LY235959 has emerged as a valuable research tool for elucidating the physiological and pathological roles of the NMDA receptor. As a competitive antagonist, it vies with the endogenous co-agonist glutamate for binding to the receptor, thereby modulating its activity. This guide delves into the core technical details of LY235959, providing an in-depth resource for the scientific community.

Pharmacological Profile

Mechanism of Action

LY235959 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This binding prevents the channel opening that is normally triggered by glutamate, thereby inhibiting the influx of Ca2+ and Na+ ions. This action effectively dampens excessive neuronal excitation mediated by the NMDA receptor.

Binding Kinetics and Affinity

Studies have characterized the binding kinetics of LY235959, revealing its interaction with the NMDA receptor. The association and dissociation rate constants determine its affinity and duration of action at the receptor.

| Parameter | Value | Reference |

| Association Rate Constant (kon) | 1.1 x 106 M-1s-1 | [1] |

| Dissociation Rate Constant (koff) | 0.2 s-1 | [1] |

Key Preclinical Findings

LY235959 has been investigated in various preclinical models, demonstrating its potential in modulating opioid tolerance and the reinforcing effects of psychostimulants.

Attenuation of Opioid Tolerance

A significant area of investigation for LY235959 has been its ability to prevent or reverse tolerance to the analgesic effects of opioids, such as morphine. Chronic opioid administration can lead to a state of reduced analgesic efficacy, requiring dose escalation. NMDA receptor activation is believed to play a critical role in the development of this tolerance.

Table 1: Effect of LY235959 on Morphine Tolerance in Rats [2]

| Treatment Group | Morphine Administration | LY235959 Co-administration (mg/kg) | Shift in Morphine Dose-Effect Curve (log unit) |

| Control | Twice-daily for 7 days | - | 0.3-0.5 (rightward) |

| Control | Twice-daily for 14 days | - | Additional 0.4 (rightward) |

| LY235959 | Twice-daily for 14 days | 1, 3, or 10 | Prevention of the second-week shift |

Table 2: Attenuation of Mu-Opioid Tolerance by LY235959 [3]

| Chronic Opioid Treatment (s.c.) | Opioid Tested | Fold-Shift in Dose-Response (without LY235959) | Effect of LY235959 (3.0 mg/kg) Co-administration |

| Morphine (10 mg/kg) | Morphine | 2.9 | Prevented tolerance |

| Morphine (10 mg/kg) | Etorphine | 2.5 | Prevented cross-tolerance |

| Dezocine (3.0 mg/kg) | Dezocine | 9.6 | Reduced tolerance |

Modulation of Cocaine Self-Administration

LY235959 has also been shown to influence the reinforcing properties of cocaine, a key factor in addiction.

Table 3: Effect of LY235959 on Cocaine Self-Administration in Rats [4]

| Administration Route | LY235959 Dose | Effect on Cocaine Self-Administration |

| Intracerebroventricular (ICV) - acute | 0.03-0.3 µg/5 µl | Dose-dependent decrease under a progressive ratio schedule |

| Intracerebroventricular (ICV) - continuous | 0.2-0.3 µ g/day | Faster and greater escalation of cocaine self-administration |

Experimental Protocols

Rat Warm-Water Tail-Withdrawal Procedure[2]

This procedure is used to assess the analgesic effects of substances by measuring the latency of a rat to withdraw its tail from warm water.

-

Apparatus: A water bath maintained at a constant temperature (e.g., 55°C).

-

Procedure:

-

The rat is gently restrained, and the distal portion of its tail is submerged in the warm water.

-

The latency to a vigorous tail-flick is recorded.

-

A cut-off time is established to prevent tissue damage.

-

-

Tolerance Induction: Chronic administration of an opioid (e.g., morphine 10 mg/kg, s.c., twice daily for 7-14 days).

-

LY235959 Administration: Co-administered with the opioid at specified doses (e.g., 1, 3, or 10 mg/kg, s.c.).

Cocaine Self-Administration Paradigm[4][5]

This model is used to study the reinforcing effects of drugs of abuse.

-

Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.

-

Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Procedure:

-

Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.33 mg/infusion).

-

Pressing the inactive lever has no consequence.

-

Sessions are typically conducted for a set duration (e.g., 1-2 hours) daily.

-

-

Schedules of Reinforcement:

-

Fixed Ratio (FR): A set number of lever presses is required for each infusion.

-

Progressive Ratio (PR): The number of required presses increases with each subsequent infusion, used to measure the motivation to seek the drug.

-

-

LY235959 Administration: Can be administered systemically or directly into the brain (ICV) before the self-administration sessions.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for LY235959.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effect of LY235959 on opioid tolerance.

Conclusion

LY235959 is a well-characterized and valuable pharmacological tool for investigating the role of the NMDA receptor in various physiological and pathological processes. Its ability to competitively antagonize the NMDA receptor has been instrumental in studies related to pain, opioid tolerance, and addiction. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further understanding NMDA receptor pharmacology and developing novel therapeutics targeting this critical receptor system. Further research into the pharmacokinetics and potential therapeutic applications of LY235959 and related compounds is warranted.

References

- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The competitive NMDA receptor antagonist LY235959 modulates the progression of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Attenuation of mu-opioid tolerance and cross-tolerance by the competitive N-methyl-D-aspartate receptor antagonist LY235959 is related to tolerance and cross-tolerance magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Continuous intracerebroventricular infusion of the competitive NMDA receptor antagonist, LY235959, facilitates escalation of cocaine self-administration and increases break point for cocaine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of LY274614: A Technical Overview of a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of LY274614, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist developed by Eli Lilly and Company. The development of LY274614 was discontinued, with no development reported for Alzheimer's disease, epilepsy, and Huntington's disease as of October 2000.[1] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Compound Characteristics

LY274614 is a structurally novel isoquinoline derivative that acts as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and neuronal function.[1] Its active isomer is LY235959, which has been extensively used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of LY274614 and its active isomer, LY235959.

Table 1: Receptor Binding Affinity of LY274614

| Parameter | Value | Receptor Type | Radioligand | Tissue Source |

| IC50 | 58.8 ± 10.3 nM | NMDA | [3H]CGS19755 | Rat Brain Membranes |

| Affinity | No appreciable affinity (up to 10,000 nM) | AMPA/Kainate | [3H]AMPA / [3H]Kainate | Rat Brain Membranes |

Table 2: In Vivo Efficacy of LY274614 and LY235959 in Animal Models

| Compound | Animal Model | Endpoint | Effective Dose | Route of Administration |

| LY274614 | NMDA-induced convulsions | Antagonism | Potent (specific doses not detailed) | i.p. or p.o. |

| LY274614 | NMDA-induced lethality | Antagonism | Potent (specific doses not detailed) | i.p. or p.o. |

| LY274614 | NMDA/Quinolinate-induced neurodegeneration | Neuroprotection | 2.5 to 20 mg/kg | i.p. |

| LY235959 | NMDA-induced hyperalgesia | Blockade | 0.001 and 0.003 nmol | Intrathecal |

| LY235959 | Formalin-induced nociception (Phase 2) | Reduction of flinching | 20 mmol/kg | Subcutaneous |

| LY274614 | Ethanol Consumption | Reduction | 3.0 mg/kg i.p. | i.p. |

| LY274614 | Morphine Tolerance | Attenuation | 24 mg/kg/24h (osmotic pump) or 6 mg/kg daily | s.c. infusion or i.p. |

Signaling Pathway

LY274614 exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of Ca2+ into the neuron. The downstream consequences of this inhibition are the modulation of synaptic plasticity and the prevention of excitotoxicity-mediated neuronal damage.

Caption: NMDA Receptor Signaling and Inhibition by LY274614.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These protocols are representative of the techniques used to characterize LY274614 and its analogs.

Radioligand Binding Assay

This assay determines the binding affinity of LY274614 to the NMDA receptor.

Materials:

-

Rat brain cortical membranes

-

[3H]CGS19755 (radioligand)

-

LY274614 (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In triplicate, combine the membrane preparation, [3H]CGS19755, and either buffer (for total binding), a saturating concentration of a non-labeled NMDA antagonist (for non-specific binding), or varying concentrations of LY274614.

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow for binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of LY274614 by plotting the percent inhibition of specific binding against the log concentration of LY274614.

Caption: Workflow for Radioligand Binding Assay.

In Vivo Neuroprotection Assay

This assay assesses the ability of LY274614 to protect neurons from excitotoxic damage.

Animal Model: Adult rats.

Materials:

-

LY274614

-

NMDA or quinolinic acid (excitotoxins)

-

Stereotaxic apparatus

-

Choline acetyltransferase (ChAT) activity assay kit

Procedure:

-

Drug Administration: Administer LY274614 (e.g., 2.5-20 mg/kg, i.p.) or vehicle to the rats.

-

Induction of Excitotoxicity: After a set pretreatment time, anesthetize the rats and use a stereotaxic apparatus to infuse NMDA or quinolinic acid directly into the striatum.

-

Post-lesion Period: Allow the animals to recover for a specified period (e.g., 7 days).

-

Tissue Collection and Analysis: Euthanize the animals, dissect the striata, and measure the activity of choline acetyltransferase (ChAT), a marker for a specific population of neurons vulnerable to excitotoxicity.

-

Data Analysis: Compare the ChAT activity in the LY274614-treated group to the vehicle-treated group to determine the extent of neuroprotection.

Caption: Workflow for In Vivo Neuroprotection Assay.

Formalin-Induced Nociception Assay

This assay evaluates the analgesic properties of LY235959 in a model of persistent pain.

Animal Model: Rats.

Materials:

-

LY235959

-

Formalin solution (e.g., 5%)

Procedure:

-

Drug Administration: Administer LY235959 (e.g., 20 mmol/kg, s.c.) or vehicle to the rats.

-

Induction of Nociception: After a set pretreatment time, inject a small volume of formalin solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately place the rat in an observation chamber and record the amount of time spent flinching or licking the injected paw. The observation period is typically divided into two phases: an early phase (0-5 minutes post-injection) and a late phase (15-60 minutes post-injection).

-

Data Analysis: Compare the duration of nociceptive behaviors in the LY235959-treated group to the vehicle-treated group for each phase.

Caption: Workflow for Formalin-Induced Nociception Assay.

Conclusion

The preclinical data for LY274614 demonstrate its properties as a potent and selective competitive NMDA receptor antagonist with in vivo activity in models of neurodegeneration and pain. While its clinical development was halted, the information gathered from its investigation contributes to the broader understanding of NMDA receptor pharmacology and its potential as a therapeutic target. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of neuroscience and drug discovery.

References

Methodological & Application

Application Notes and Protocols for LY274614 (LY235959) In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY274614 is a pharmacological agent that has been investigated for its potential neuroprotective and anticonvulsant properties. It is important to note that LY235959 is the active isomer of LY274614 and is responsible for its biological activity. These application notes provide an overview of the mechanism of action of LY235959 and detailed protocols for its use in preclinical in vivo studies, particularly in models of seizures and neuroprotection.

Mechanism of Action

LY235959 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission and synaptic plasticity. Overactivation of NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal damage and death in various neurological conditions, including epilepsy and cerebral ischemia. By competitively blocking the glutamate binding site on the NMDA receptor, LY235959 reduces the influx of calcium ions into neurons, thereby mitigating excitotoxic damage and attenuating neuronal hyperexcitability.

Quantitative Data Summary

The following tables summarize the available quantitative data for LY235959 from preclinical in vivo studies.

Table 1: In Vivo Efficacy of LY235959

| Animal Model | Species | Dose Range | Route of Administration | Observed Effects | Reference |

| Morphine Tolerance | Rat | 1, 3, 10 mg/kg | Not Specified | Prevented the development of morphine tolerance.[1] | [1] |

| Opioid Analgesia | Rat | Not Specified | Not Specified | Produced significant analgesia and enhanced the analgesic action of U-50,488H. | |

| Opioid Tolerance | Mouse | Not Specified | Not Specified | Dose-dependently attenuated the development of tolerance to the analgesic actions of U-50,488H. |

Table 2: Pharmacokinetic Parameters of LY235959

| Parameter | Value | Species | Route of Administration |

| Half-life (t½) | Data not available | ||

| Bioavailability (F%) | Data not available | ||

| Peak Plasma Concentration (Cmax) | Data not available | ||

| Time to Peak Concentration (Tmax) | Data not available | ||

| Volume of Distribution (Vd) | Data not available | ||

| Clearance (CL) | Data not available |

Experimental Protocols

The following are representative protocols for in vivo studies using LY235959 in models of seizures and neuroprotection. These protocols are based on established methodologies and should be adapted to specific research questions and institutional guidelines.

Protocol 1: Kainate-Induced Seizure Model in Mice

This protocol describes the induction of status epilepticus in mice using kainic acid to evaluate the anticonvulsant effects of LY235959.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

LY235959

-

Kainic acid

-

Sterile saline (0.9% NaCl)

-

Vehicle for LY235959 (e.g., sterile water or saline)

-

Injection syringes and needles (e.g., 27-gauge)

-

Behavioral observation chambers

-

Video recording equipment

Experimental Workflow:

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6J mice to the housing facility for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: Prepare a stock solution of LY235959 in the chosen vehicle. The final injection volume should be approximately 10 ml/kg.

-

Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle, LY235959 at 1, 3, and 10 mg/kg). Administer the treatment via intraperitoneal (i.p.) injection.

-

Seizure Induction: Thirty minutes after treatment administration, inject kainic acid (e.g., 20-30 mg/kg, i.p.). The optimal dose of kainic acid should be determined in a pilot study to induce consistent seizures.

-

Behavioral Observation: Immediately after kainic acid injection, place the mice in individual observation chambers and record their behavior for at least 2 hours. Score the seizure severity at regular intervals (e.g., every 5 minutes) using a standardized scale such as the Racine scale.

-

Endpoint Analysis: At the end of the observation period, humanely euthanize the animals according to institutional guidelines. Brain tissue can be collected for further analysis, such as histology to assess neurodegeneration.

Protocol 2: Focal Cerebral Ischemia Model in Rats (Representative)

This protocol provides a general framework for inducing focal cerebral ischemia in rats to assess the neuroprotective effects of LY235959. The middle cerebral artery occlusion (MCAO) model is a commonly used method.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

LY235959

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Laser Doppler flowmeter

-

Temperature control system

-

Vehicle for LY235959

-

Triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Animal Preparation: Acclimatize rats as described in Protocol 1.

-

Drug Administration: Administer LY235959 or vehicle at the desired dose and route (e.g., i.p. or intravenous) at a specific time point relative to the ischemic insult (e.g., 30 minutes before MCAO or shortly after reperfusion).

-

Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery. This typically involves inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery. Use a Laser Doppler flowmeter to confirm successful occlusion.

-

Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes), after which the filament is withdrawn to allow for reperfusion.

-

Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care, including analgesia and hydration.

-

Neurological Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).

-

Infarct Volume Measurement: After the final neurological assessment, humanely euthanize the rat and collect the brain. Slice the brain and stain with TTC to visualize the infarct. The infarct volume can then be quantified using image analysis software.

Conclusion

LY274614, through its active isomer LY235959, acts as a competitive NMDA receptor antagonist, a mechanism that holds therapeutic potential for conditions characterized by excitotoxicity. The provided protocols for in vivo studies in seizure and neuroprotection models offer a foundation for researchers to investigate the efficacy of this compound. It is crucial to adapt these general methodologies to specific experimental goals and to conduct pilot studies to determine optimal dosing and timing of administration. Further research is warranted to fully elucidate the pharmacokinetic profile and therapeutic window of LY235959 in various preclinical models.

References

Application Notes and Protocols for Intravenous Administration of LY274614

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LY274614 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its active isomer, LY235959, is a potent and selective antagonist at the NMDA receptor glycine site. These compounds are valuable tools for neuroscience research, particularly in studies investigating the role of the NMDA receptor in various physiological and pathological processes. This document provides detailed application notes and protocols for the intravenous administration of LY274614 and its active isomer LY235959 in preclinical research settings.

Data Presentation

Table 1: In Vivo Administration of LY235959 in Rats

| Parameter | Route of Administration | Dose Range | Species | Application | Reference |

| Dosing | Subcutaneous (s.c.) | 1, 3, 10 mg/kg | Rat | Studying effects on morphine tolerance | [1] |

| Dosing | Subcutaneous (s.c.) | 10.0 mg/kg | Neonatal Rat | Investigating attenuation of morphine withdrawal | [2] |

| Dosing | Intracerebroventricular (ICV) | 0.03-0.3 µg/5 µl (single infusion) | Rat | Examining effects on cocaine self-administration | [3] |

| Dosing | Intracerebroventricular (ICV) | 0.2-0.3 µ g/day (continuous infusion) | Rat | Examining effects on cocaine self-administration | [3] |

Experimental Protocols

Protocol 1: Preparation of LY235959 for Administration

Materials:

-

LY235959 powder

-

Sterile saline (0.9% sodium chloride) for injection

-

Sterile vials

-

Vortex mixer

-

pH meter

-

0.1 N NaOH and 0.1 N HCl for pH adjustment

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh the desired amount of LY235959 powder in a sterile vial.

-

Add a small volume of sterile saline to the vial.

-

Vortex the vial until the powder is fully dissolved.

-

Adjust the pH of the solution to physiological range (pH 7.2-7.4) using 0.1 N NaOH or 0.1 N HCl as needed.

-

Bring the solution to the final desired concentration with sterile saline.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

-

Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but stability under these conditions should be validated.

Protocol 2: Intravenous Administration in Rodents

Materials:

-

Prepared LY235959 solution

-

Animal restrainer (for conscious animals)

-

Anesthetic agent (if performing terminal studies or on anesthetized animals)

-

Catheter (appropriate gauge for the tail vein)

-

Infusion pump

-

Sterile syringes

Procedure for Bolus Injection:

-

Properly restrain the animal. For intravenous injection in rats and mice, the lateral tail vein is commonly used.[4]

-

Swab the tail with an appropriate antiseptic.

-

Carefully insert the catheter into the lateral tail vein.

-

Administer the LY235959 solution as a bolus injection. The maximum recommended volume for a bolus injection is 5 ml/kg.[4]

-

Withdraw the catheter and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal for any adverse reactions.

Procedure for Continuous Infusion:

-

Anesthetize the animal if required by the experimental design.

-

Surgically implant a catheter into a suitable vein, such as the jugular vein in rats.[4] This procedure requires aseptic technique.[4]

-

Connect the catheter to an infusion pump.

-

Set the infusion pump to deliver the desired dose and volume over the specified time. The maximum recommended volume for continuous intravenous administration is 4 ml/kg/hour.[4]

-

Continuously monitor the animal throughout the infusion period.

Mandatory Visualizations

Caption: Mechanism of action of LY274614 as an NMDA receptor antagonist.

Caption: General experimental workflow for intravenous administration of LY274614.

References

- 1. The competitive NMDA receptor antagonist LY235959 modulates the progression of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of acute morphine withdrawal in the neonatal rat by the competitive NMDA receptor antagonist LY235959 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Continuous intracerebroventricular infusion of the competitive NMDA receptor antagonist, LY235959, facilitates escalation of cocaine self-administration and increases break point for cocaine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for Intrathecal Delivery of LY274614 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is critically involved in the modulation of pain signals, particularly at the spinal cord level. Intrathecal administration allows for the direct delivery of therapeutic agents to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling targeted effects on spinal cord neurons. These application notes provide a comprehensive overview and detailed protocols for the intrathecal delivery of LY274614 in rat models to investigate its effects on nociception.

Rationale for Intrathecal Delivery of LY274614